Z-L-Threonine alpha-benzyl ester

Description

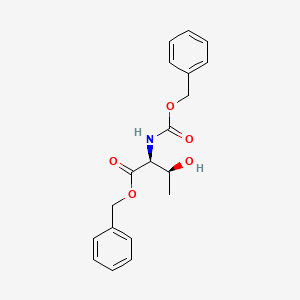

Z-L-Threonine alpha-benzyl ester (CAS 16597-50-5), also known as N-Carbobenzoxy-L-threonine benzyl ester or Z-Thr-OBzl, is a protected derivative of the amino acid L-threonine. Its molecular formula is C₁₉H₂₁NO₅, with a molecular weight of 343.38 g/mol . The compound features two protective groups: a carbobenzoxy (Z) group on the amine and a benzyl ester on the carboxyl group. This dual protection enhances stability during peptide synthesis, allowing selective deprotection under mild conditions (e.g., hydrogenolysis for benzyl esters) . It is commercially available from suppliers such as Bachem Americas Inc. and Shanghai PI Chemicals Ltd., highlighting its importance as a building block in biochemical and pharmaceutical research .

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO5 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

benzyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1 |

InChI Key |

VBKUVUJWFDXTMS-YOEHRIQHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Solvent Optimization and Racemization Control

Recent research has focused on replacing hazardous solvents with safer alternatives without compromising yield or stereochemical integrity.

- Cyclohexane has been successfully used as an azeotroping solvent instead of benzene or carbon tetrachloride.

- Ethyl acetate is used to precipitate the p-toluenesulfonate salt instead of diethyl ether.

- These modifications maintain high enantiomeric purity, even for amino acids prone to racemization like threonine.

Alternative Synthetic Routes

Other methods include:

On-resin derivatization in solid-phase peptide synthesis (SPPS): For peptide synthesis applications, Z-L-Threonine alpha-benzyl ester can be prepared via post-SPPS modification of resin-bound peptides using salicylaldehyde esters or N-acyl-benzimidazolinone intermediates, followed by cleavage and deprotection steps. This method is more specialized and used in peptide ligation rather than bulk ester preparation.

Acid chloride or thionyl chloride catalysis: Esterification can also be catalyzed by acid chlorides or thionyl chloride in the presence of benzyl alcohol, typically at temperatures ranging from 0 to 100 °C, with reaction times from 2 to 48 hours. This method is less common for this compound but is noted in related threonine derivative syntheses.

Comparative Data Table of Preparation Conditions and Yields

| Method | Reactants & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzyl alcohol + p-Toluenesulfonic acid | Z-L-Threonine, benzyl alcohol, TsOH | Benzene or Cyclohexane | Reflux (~80-110 °C) | 4 h | 70–85 | Dean-Stark apparatus used for water removal; ethyl acetate precipitation |

| Acid chloride catalysis | Z-L-Threonine, benzyl alcohol, SOCl2 or benzoyl chloride | Dichloromethane or methanol | 0–100 °C | 2–48 h | Variable | Industrial scale; requires careful control to avoid racemization |

| On-resin SPPS derivatization | Resin-bound peptide N-acyl-benzimidazolinone, salicylaldehyde dimethyl acetal, Na2CO3 | DCM/THF mixture | Room temperature | 16 h | High (peptide-specific) | Used for peptide synthesis, not bulk ester prep |

Research Findings and Notes

- The classical esterification method with benzyl alcohol and p-toluenesulfonic acid remains the most practical and scalable approach for this compound synthesis.

- Replacement of hazardous solvents with cyclohexane and ethyl acetate improves safety and environmental profile without loss of yield or stereochemical purity.

- Chiral HPLC analysis confirms that the stereochemistry of the threonine residue is preserved under optimized conditions, critical for applications in peptide synthesis.

- The compound’s physical properties (melting point, solubility) are consistent across batches, facilitating quality control.

- Advanced peptide ligation techniques utilize this compound derivatives prepared via on-resin methods, highlighting the compound’s importance in modern synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

Z-L-Threonine alpha-benzyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: LiAlH4 in tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of Z-L-Threonine alpha-benzyl ketone.

Reduction: Formation of Z-L-Threonine alpha-benzyl alcohol.

Substitution: Formation of various substituted Z-L-Threonine derivatives.

Scientific Research Applications

Z-L-Threonine α-benzyl ester is a versatile compound with significant applications in peptide synthesis, drug development, biotechnology, cosmetic formulations, and the food industry . It is a derivative of the amino acid threonine, modified with a benzyl ester functional group and a benzyloxycarbonyl (Z) protecting group on the amino function.

Scientific Research Applications

Peptide Synthesis: Z-L-Threonine α-benzyl ester serves as a crucial building block in peptide synthesis, particularly for developing therapeutic agents . The benzyloxycarbonyl (Z) protecting group allows for selective reactions, which is valuable in peptide synthesis and other organic reactions. Its structure enhances the stability and bioactivity of the resulting peptides .

Drug Development: In pharmaceutical research, Z-L-Threonine α-benzyl ester is utilized to create prodrugs, which enhance the solubility and absorption of active pharmaceutical ingredients, leading to more effective treatments . Modified threonine residues can improve a drug's stability, solubility, or binding affinity, leading to more effective therapeutic outcomes. Threonine analogs are explored in developing enzyme inhibitors and antiviral drugs, where precise interactions with target proteins are essential.

Biotechnology: The ester form is advantageous in enzymatic reactions, allowing for better substrate specificity and reaction rates, crucial in biocatalysis applications . Threonine is also employed in the production of therapeutic proteins and biopharmaceuticals. Its ability to undergo post-translational modifications, like phosphorylation, makes it critical in the design of drugs that require specific protein modifications to improve efficacy and stability.

Cosmetic Formulations: This compound is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and texture .

Food Industry: It can be used as a flavor enhancer or a nutritional supplement, providing essential amino acids that support health and wellness .

Data Table: Applications of Z-L-Threonine alpha-benzyl ester

Mechanism of Action

The mechanism of action of Z-L-Threonine alpha-benzyl ester involves its conversion to active metabolites through enzymatic hydrolysis. The ester bond is cleaved by esterases, releasing the active Z-L-Threonine and benzyl alcohol. The released Z-L-Threonine can then participate in various biochemical pathways, including protein synthesis and metabolic regulation.

Biological Activity

Z-L-Threonine alpha-benzyl ester, a derivative of the amino acid threonine, is characterized by its unique structure that includes a benzyloxycarbonyl (Z) protecting group. This compound has garnered interest in the fields of organic chemistry and biochemistry due to its potential applications in peptide synthesis and enzyme interactions. This article explores the biological activity of this compound, focusing on its reactivity, role in protein synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 209.24 g/mol. The presence of the hydroxyl group on the threonine side chain enhances its reactivity, allowing for various chemical modifications that are crucial in synthetic chemistry and biochemistry.

Key Structural Features:

- Hydroxyl Group: Contributes to hydrogen bonding and protein stability.

- Benzyloxycarbonyl Group: Protects the amino function, enabling selective reactions during peptide synthesis.

Role in Protein Synthesis

Threonine is an essential amino acid involved in various biological processes, including protein synthesis and post-translational modifications. The modification of threonine through esterification can influence its interactions within biological systems, particularly in peptide synthesis where it may affect protein folding and stability.

Table 1: Biological Functions of Threonine Derivatives

| Function | Description |

|---|---|

| Protein Synthesis | Essential for building proteins in cells. |

| Post-Translational Modifications | Modifies protein function through phosphorylation. |

| Enzyme Activity Regulation | Influences enzyme interactions and catalytic activity. |

| Structural Integrity | Stabilizes protein structures through hydrogen bonding. |

Interaction Studies

Research indicates that this compound can serve as a valuable intermediate in synthesizing peptides with enhanced biological activity. Its protective Z-group allows for selective coupling reactions, facilitating precise modifications that can impact biological activity or stability.

Case Study: Peptide Synthesis Using this compound

In a study involving the synthesis of stapled peptides for HIV-1 integrase inhibition, Z-L-Threonine derivatives were incorporated to enhance cell permeability and stabilize helical structures. The results demonstrated that these modifications significantly improved the peptides' efficacy against HIV-1, highlighting the importance of threonine derivatives in therapeutic applications .

Therapeutic Applications

This compound's ability to participate in selective reactions makes it a candidate for developing novel therapeutics. Its role in enhancing peptide stability can be pivotal in designing drugs targeting specific biological pathways.

Potential Therapeutic Uses:

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl Ester Derivatives

Z-L-Threonine methyl ester (Z-Thr-OMe) replaces the benzyl group with a methyl ester. Methyl esters are typically more labile under acidic or basic conditions, requiring stronger deprotection methods (e.g., hydrolysis with trifluoroacetic acid) that may damage sensitive peptide chains. In contrast, benzyl esters like Z-Thr-OBzl are cleaved via hydrogenolysis, offering milder conditions .

Other Benzyl-Protected Amino Acid Esters

L-Threonine benzyl ester oxalate (CAS 201274-07-9) is a related compound formed by combining L-threonine benzyl ester with oxalic acid. Unlike Z-Thr-OBzl, this derivative lacks the Z-group and is discontinued by suppliers like Santa Cruz Biotechnology, possibly due to stability or demand issues . The presence of the Z-group in Z-Thr-OBzl provides additional protection for the amine, making it more versatile in multi-step syntheses .

Stereochemical Considerations

Studies on nicotinamide phosphoribosyltransferase inhibitors reveal that substituent size impacts stereochemical activity. For example, (S)-methyl derivatives exhibit 40-fold higher activity than (R)-methyl analogues, but benzyl derivatives show minimal enantiomeric activity differences.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.